N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
CAS No.: 1396879-13-2
Cat. No.: VC4774220
Molecular Formula: C12H14FN5O3
Molecular Weight: 295.274
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396879-13-2 |
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Molecular Formula | C12H14FN5O3 |
Molecular Weight | 295.274 |
IUPAC Name | N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Standard InChI | InChI=1S/C12H14FN5O3/c1-20-10(21-2)7-14-12(19)11-15-17-18(16-11)9-5-3-8(13)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,19) |
Standard InChI Key | QVLVJTWVIXAMON-UHFFFAOYSA-N |
SMILES | COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three critical subunits:
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Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and ability to mimic carboxylic acid bioisosteres .
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4-Fluorophenyl Group: A benzene ring substituted with a fluorine atom at the para position, enhancing electronic interactions and lipophilicity.
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N-(2,2-Dimethoxyethyl) Carboxamide: A flexible side chain with two methoxy groups, contributing to solubility and hydrogen-bonding capacity.
The IUPAC name, N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, reflects these substituents’ positions and connectivity.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogs such as N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396746-15-8) provide structural benchmarks. Key computational insights include:
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InChIKey: Derived from topological descriptors, enabling precise database searches.
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SMILES:
COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F)OC
, encoding the compound’s connectivity. -
Tautomerism: The tetrazole ring exists in equilibrium between 1H- and 2H-tautomers, influencing reactivity and binding interactions .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multicomponent reactions (MCRs), leveraging strategies validated for related tetrazole-carboxamides :
Route 1: Ugi-azide Reaction
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Reactants:
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4-Fluorobenzaldehyde (aryl aldehyde)
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Trimethylsilyl azide (TMS-N, azide source)
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2,2-Dimethoxyethylamine (primary amine)
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tert-Butyl isocyanide (isocyanide)
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Conditions: Methanol, room temperature, 24–48 hours.
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Mechanism: Cyclocondensation forms the tetrazole ring, followed by carboxamide coupling .
Route 2: Post-Functionalization of Preformed Tetrazoles
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Step 1: Synthesis of 2-(4-fluorophenyl)-2H-tetrazole-5-carboxylic acid via cycloaddition of sodium azide to nitriles.
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Step 2: Amide coupling with 2,2-dimethoxyethylamine using EDCI/HOBt.
Physicochemical Properties
Solubility and Stability
The dimethoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-substituted tetrazoles.
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: The compound’s metabolic stability (resistance to cytochrome P450 oxidation) makes it a candidate for oral drug formulations .
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Prodrug Design: The dimethoxyethyl group can be enzymatically cleaved to release active metabolites.
Material Science
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